molecular formula C17H20N2OS B602220 N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine CAS No. 146-21-4

N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine

Cat. No. B602220
CAS RN: 146-21-4
M. Wt: 300.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : Promethazine 5-oxide, Promethazine sulphoxide, N,N,α-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide, and more .

Scientific Research Applications

Toxicology and Overdose Effects

Promazine sulfoxide has been associated with toxicities following overdose. In a retrospective review of 156 patients who experienced single-substance acute oral overdoses with promazine, three cases were reported:

Quantification Methods

Researchers have proposed a method for simultaneous quantification of promazine hydrochloride and its sulfoxide derivative. Derivative UV-spectrophotometry allows the quantification of promazine hydrochloride in the presence of sulfoxide, and vice versa. Mathematical parameters are established to generate derivative spectra of these analytes . The quantification of sulfoxide specifically involves applying third-derivative spectra based on measurements of the amplitude at 342–344 nm .

Controlled Drug Delivery Systems

Promazine sulfoxide may find applications in controlled drug delivery systems. Topical drug delivery, in particular, offers benefits such as preventing changes in plasma concentrations, gastric pH alterations, and first-pass metabolism in the liver. Compared to oral and injectable drug delivery, topical systems can enhance drug efficacy and minimize systemic side effects .

properties

IUPAC Name

N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHDHDWHIWBNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021656
Record name Promazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promazine 5-sulfoxide

CAS RN

146-21-4
Record name Promazine sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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